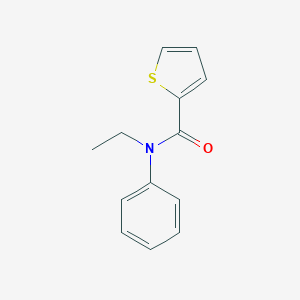
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weed growth. It belongs to the family of cyclopropane carboxamides and is known for its selective action against grassy weeds. EPTC has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the inhibition of the biosynthesis of lipids in the weeds. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which is toxic to the weeds and prevents their growth. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a selective action against grassy weeds, as it does not affect the biosynthesis of lipids in broadleaf plants.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have a low toxicity to humans and animals, making it a safe herbicide for use in agriculture. It is rapidly metabolized and eliminated from the body, reducing the risk of accumulation and toxicity. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have a low environmental impact, as it does not persist in the soil or water. It has been found to be compatible with other herbicides and pesticides, making it a useful tool for integrated pest management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages and limitations for lab experiments. It is a cost-effective herbicide that is widely available and easy to use. It has a selective action against grassy weeds, making it useful for studying the effects of weed competition on crop growth. However, N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may have variable effects on different plant species, making it important to test its efficacy on the target weed species. It may also have variable effects depending on the soil type, temperature, and moisture conditions, making it important to optimize the application rate and timing.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential applications in agriculture. One area of research is the development of new formulations of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the effects of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide on soil microorganisms and their interactions with the crop plants. This can help to optimize the use of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in integrated pest management strategies. Finally, the study of the molecular mechanisms of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide action can provide insights into the biosynthesis of lipids and their role in plant growth and development.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, or N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, is a herbicide that is widely used in agriculture to control grassy weeds. It has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on its potential applications in agriculture. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a valuable tool for integrated pest management and can contribute to sustainable agriculture practices.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized by reacting 4-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a white crystalline solid, which can be purified by recrystallization. The synthesis of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been optimized to increase the yield and purity of the product, making it a cost-effective herbicide for farmers.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its herbicidal properties and its potential applications in agriculture. It has been found to be highly effective against grassy weeds, including annual bluegrass, barnyardgrass, and foxtail. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be applied as a pre-emergent herbicide, which means it is applied to the soil before the weed seeds germinate. This prevents the growth of weeds and allows the crops to grow without competition for nutrients and water.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-6-19-12-9-7-11(8-10-12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
Clave InChI |
RIPJZGQWWKLGMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)







![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


